molecular formula C12H15BrO2 B13890722 Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate

Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate

Cat. No.: B13890722
M. Wt: 271.15 g/mol
InChI Key: PKWBSUHBMAGFGK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate is an organic compound with the molecular formula C12H15BrO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 2-(4-propan-2-ylphenyl)acetate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetic acid derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of brominated phenylacetic acid derivatives on biological systems.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ester group can interact with the active sites of enzymes, leading to inhibition or activation of their activity. The isopropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: A simpler analog without the isopropyl and phenyl groups.

    Ethyl bromodifluoroacetate: Contains difluoromethyl and ethyl groups instead of the isopropyl and phenyl groups.

    Methyl 2-(4-bromo-2-fluorophenyl)acetate: Contains a fluorine atom in addition to the bromine atom.

Uniqueness

Methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate is unique due to the presence of both the bromine atom and the isopropyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

methyl 2-bromo-2-(4-propan-2-ylphenyl)acetate

InChI

InChI=1S/C12H15BrO2/c1-8(2)9-4-6-10(7-5-9)11(13)12(14)15-3/h4-8,11H,1-3H3

InChI Key

PKWBSUHBMAGFGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(=O)OC)Br

Origin of Product

United States

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